Superior In Vivo Tolerability vs. Vidarabine in a Murine Encephalitis Model
In a direct head-to-head comparison in a mouse model of herpes simplex virus type 1 (HSV-1) encephalitis, carbocyclic arabinosyladenine (cyclaradine) demonstrated equivalent antiviral efficacy to vidarabine but with a significantly improved toxicity profile at the highest dose tested. Specifically, cyclaradine treatment at 750 mg/kg/day resulted in no detectable drug-related toxicity, as measured by body weight loss [1]. In stark contrast, mice treated with an equimolar dose of vidarabine experienced severe toxicity, defined as a weight loss of ≥3 g [1].
| Evidence Dimension | In Vivo Toxicity (Weight Loss) |
|---|---|
| Target Compound Data | No weight loss detected |
| Comparator Or Baseline | Vidarabine: Severe weight loss (≥3 g) |
| Quantified Difference | Absence of detectable toxicity in target vs. severe toxicity in comparator |
| Conditions | Swiss mice, HSV-1 encephalitis model, 750 mg/kg/day i.p. dosing for 7 days |
Why This Matters
This establishes carbocyclic arabinosyladenine as a safer in vivo alternative to vidarabine, particularly for high-dose or long-duration antiviral studies where vidarabine's toxicity could confound results.
- [1] Shannon WM, Westbrook L, Arnett G, Daluge S, Lee H, Vince R. Comparison of the efficacy of vidarabine, its carbocyclic analog (cyclaradine), and cyclaradine-5'-methoxyacetate in the treatment of herpes simplex virus type 1 encephalitis in mice. Antimicrob Agents Chemother. 1983 Oct;24(4):538-43. doi:10.1128/AAC.24.4.538. View Source
